1-(8-Hydroxyquinolin-5-yl)ethanone
Overview
Description
1-(8-Hydroxyquinolin-5-yl)ethanone, also known as Quinacetol, is a compound with the linear formula C11H9NO2 . It appears as a pale brown solid .
Synthesis Analysis
The synthesis of this compound and its derivatives has been achieved through various methods. For instance, one study described the synthesis of chalcones containing 8-hydroxyquinoline using microwave irradiation . Another study reported the preparation of novel metal complexes of ligand this compound .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 187.2 g/mol . The InChI code for this compound is 1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The increased polarity and water solubility of 8-hydroxyquinoline derivatives, which this compound is a part of, are factors required for their antibacterial activity .Scientific Research Applications
Biological and Medicinal Chemistry Applications
8-Hydroxyquinoline derivatives, including 1-(8-Hydroxyquinolin-5-yl)ethanone, have been extensively studied for their biological activities. These compounds have shown significant potential in treating several life-threatening diseases due to their broad-spectrum biological activities. Research has focused on synthetic modifications to develop more potent target-based drug molecules. These efforts aim at exploring 8-hydroxyquinoline's potential mainly for anti-proliferative, anti-microbial, anti-fungal, and anti-viral applications, as well as for treating neurodegenerative disorders. The metal chelation properties of these derivatives make them strong candidates for drug development for various diseases, highlighting their versatility and importance in medicinal chemistry (Gupta, Luxami, & Paul, 2021).
Analytical Chemistry Applications
This compound and related compounds have applications in analytical chemistry, particularly in the detection and titration of metal ions. These compounds serve as reversible indicators for use in potassium bromate titrations, highlighting their role in analytical procedures. The ability of these compounds to form complexes with metals can be exploited in various analytical applications, offering precise and efficient methods for detecting and quantifying metal ions in different samples (Belcher, 1949).
Safety and Hazards
Future Directions
Compounds containing the 8-hydroxyquinoline moiety, such as 1-(8-Hydroxyquinolin-5-yl)ethanone, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They could also act as leads for the development of drugs against numerous diseases including cancer .
Mechanism of Action
Target of Action
It is known that 8-hydroxyquinoline derivatives, which this compound is a part of, have a broad-ranging pharmacological potential .
Mode of Action
8-hydroxyquinoline derivatives have been reported to interact with a diverse range of targets with high affinities .
Biochemical Pathways
For instance, 5-Carboxy-8-hydroxyquinoline (IOX1) is known to inhibit 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -6.16 cm/s .
Result of Action
8-hydroxyquinoline derivatives have been reported to have a wide range of biological properties .
Action Environment
It is known to be stable at room temperature when sealed in dry conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(8-Hydroxyquinolin-5-yl)ethanone are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It is believed to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-(8-hydroxyquinolin-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTCLDNADGMACV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=NC2=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180643 | |
Record name | Quinacetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2598-31-4 | |
Record name | Quinacetol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2598-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinacetol sulfate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002598314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2598-31-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68447 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2598-31-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinacetol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | QUINACETOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KE2DMA89S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.